molecular formula C5H11BrN2S B3148116 [(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide CAS No. 63667-17-4

[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide

Cat. No. B3148116
CAS RN: 63667-17-4
M. Wt: 211.13 g/mol
InChI Key: JLVAXQUEFZTATN-UHFFFAOYSA-N
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Description

“[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide” is a chemical compound with the CAS number 63667-17-4 . It has a molecular weight of 211.12 and its molecular formula is C5H11BrN2S .

Scientific Research Applications

  • Synthesis of 3-Sulfenylated Coumarins : The study by Gao et al. (2016) discusses the metal-free sulfenylation/cyclization of aryl alkynoates to produce various 3-sulfenylated coumarins. This method utilizes N-sulfanylsuccinimides as electrophiles for the cyclization of alkynoates, indicating potential applications in organic synthesis (Gao et al., 2016).

  • Inhibitors for Tumor Necrosis Factor-α and Matrix Metalloproteinase : A study by Venkatesan et al. (2004) synthesized a series of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates. These compounds were evaluated for their inhibitory activities against tumor necrosis factor-α and matrix metalloproteinase, demonstrating the potential use of sulfanyl compounds in medicinal chemistry (Venkatesan et al., 2004).

  • Synthesis of Methanimidamide Monoacetate : The research by Fan (2004) details the synthesis of methanimidamide monoacetate through the hydrogenation of cyanamide. This synthesis process might offer insights into the broader applications of similar compounds in chemical synthesis (Fan, 2004).

  • Sulfonamide Antibiotics Enrichment : Hu et al. (2017) developed an epitope magnetic imprinting approach for enriching multiple sulfonamide antibiotics from water samples. This study shows the relevance of sulfanyl compounds in environmental analysis and pollutant detection (Hu et al., 2017).

  • Reactivity of Sulfanyl Compounds : The study by Guzaev (2011) explored the reactivity of sulfanyl compounds as sulfurizing agents in oligonucleotide synthesis. This research contributes to our understanding of the chemical properties of sulfanyl compounds and their application in biochemistry (Guzaev, 2011).

  • Synthesis of Bis(Isoxazol-4-Ylmethylsulfanyl)Alkanes as Hepatoprotective Agents : Akhmetova et al. (2018) conducted research on the synthesis of sulfanyl-substituted isoxazoles, investigating their hepatoprotective properties. This study provides insights into the potential therapeutic applications of sulfanyl compounds (Akhmetova et al., 2018).

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the search results .

properties

IUPAC Name

cyclopropylmethyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.BrH/c6-5(7)8-3-4-1-2-4;/h4H,1-3H2,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVAXQUEFZTATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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